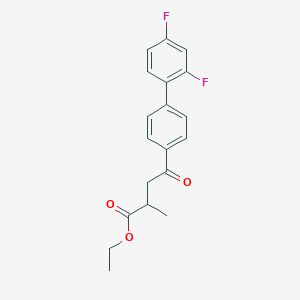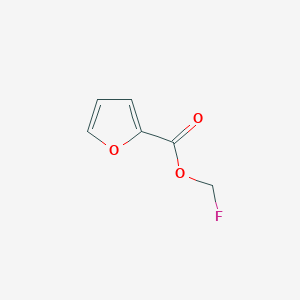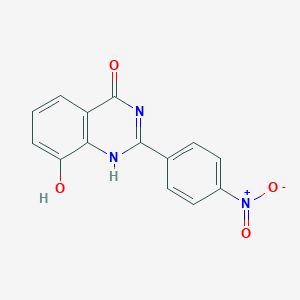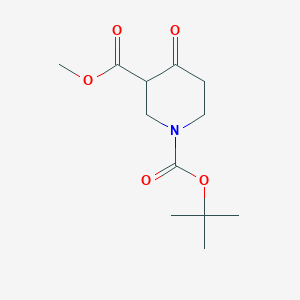![molecular formula C7H9N3O2S B069776 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-55-8](/img/structure/B69776.png)
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as Methylene Blue, is a synthetic heterocyclic compound with a blue-green color. It has been widely used as a dye in textile and paper industries for many years. In recent years, Methylene Blue has gained attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue exerts its effects through various mechanisms, including the inhibition of nitric oxide synthase, the reduction of reactive oxygen species, and the modulation of mitochondrial function. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also interact with various proteins and enzymes, including cytochrome c oxidase, amyloid beta, and tau protein, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been shown to have various biochemical and physiological effects, including the improvement of mitochondrial function, the reduction of oxidative stress, and the modulation of inflammation. 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has several advantages for lab experiments, including its low cost, high solubility, and stability. However, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue can also have non-specific effects and interfere with certain assays, which should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue, including the development of novel formulations and delivery methods for therapeutic applications, the investigation of its effects on different cell types and tissues, and the exploration of its potential applications in material science and energy conversion. Further research is also needed to elucidate the mechanisms underlying the beneficial effects of 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue and to optimize its use in various applications.
科学的研究の応用
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been extensively studied for its potential applications in various fields, including medicine, biology, and material science. In medicine, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a diagnostic and therapeutic agent for various conditions, including methemoglobinemia, sepsis, and neurodegenerative diseases. In biology, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a staining agent for microscopy and as a redox indicator for biochemical assays. In material science, 4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide Blue has been used as a sensitizer for solar cells and as a catalyst for chemical reactions.
特性
CAS番号 |
163136-55-8 |
|---|---|
製品名 |
4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
分子式 |
C7H9N3O2S |
分子量 |
199.23 g/mol |
IUPAC名 |
4-methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-4-8-3-2-6(7)10/h2-4,9H,5H2,1H3 |
InChIキー |
KMFXWCBZHDFSFC-UHFFFAOYSA-N |
SMILES |
CN1CNS(=O)(=O)C2=C1C=CN=C2 |
正規SMILES |
CN1CNS(=O)(=O)C2=C1C=CN=C2 |
同義語 |
2H-Pyrido[4,3-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
